

In-vitro Biological Activity of Repaglinide Anhydride: A Technical Guide

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Compound of Interest

Compound Name: Repaglinide Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro biological activity of **Repaglinide Anhydride**, a short-acting insulin secretagogue of the meglitinide class. The document outlines its mechanism of action, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action

Repaglinide Anhydride exerts its primary effect on pancreatic β -cells to stimulate insulin secretion in a glucose-dependent manner.[1] The core mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β -cell membrane.[2]

The KATP channel is a complex of two subunits: the inward-rectifier potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).[3] Repaglinide binds to a distinct site on the SUR1 subunit, leading to the closure of the KATP channel.[2][4] This closure prevents the efflux of potassium ions, causing depolarization of the β -cell membrane.

The membrane depolarization, in turn, triggers the opening of voltage-dependent calcium channels (VDCCs).[2][5] The subsequent influx of extracellular calcium ions leads to a rise in the intracellular calcium concentration ($[Ca^{2+}]_i$).[5][6] This elevation in $[Ca^{2+}]_i$ is the critical trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[1][2]

Recent studies have also suggested the involvement of the pericentrin (PCNT)-F-actin pathway in Repaglinide-regulated insulin secretion.[4][7] Repaglinide has been shown to decrease the expression of PCNT and F-actin in MIN-6 cells, which may influence the motility and exocytosis of insulin granules.[4][8]

Quantitative Data

The following tables summarize the key quantitative parameters of **Repaglinide Anhydride's** in-vitro activity based on available literature.

Table 1: Binding Affinity of Repaglinide to KATP Channel Subunits

Parameter	Cell Line/System	Value	Reference
Kd (dissociation constant)	HEK293 cells expressing SUR1	59 ± 16 nM	--INVALID-LINK--
Kd (dissociation constant)	HEK293 cells expressing SUR1 and Kir6.2	0.42 ± 0.03 nM	--INVALID-LINK--

Table 2: Inhibitory Concentration (IC50) of Repaglinide on KATP Channels

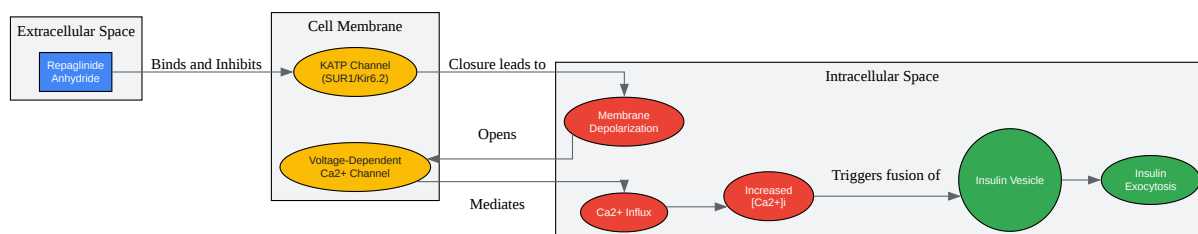
Channel Subtype	Cell Line/System	IC50	Reference
Kir6.2/SUR1 (pancreatic β-cell type)	Xenopus oocytes / HEK293 cells	2-8 nM (high-affinity site)	[3]
Kir6.2 (low-affinity site)	Xenopus oocytes / HEK293 cells	230 μM	[3]
ATP-sensitive K ⁺ currents	Newborn rat islet cells / mouse beta TC3 cells	89 pM	[6]

Table 3: Effective Concentration (EC50) of Repaglinide on Insulin Secretion and Intracellular Calcium

Parameter	Cell Line/System	EC50 / Half-maximal effect	Reference
Increase in intracellular free Ca ²⁺ concentration ([Ca ²⁺] _i)	Mouse beta TC3 cells	0.5 nM	[5][6]
Insulin Secretion	Human Islets	~7.9 mM glucose (in the presence of Repaglinide)	[9]
Insulin Secretion	Mouse Islets	~13.7 mM glucose (in the presence of Repaglinide)	[9]

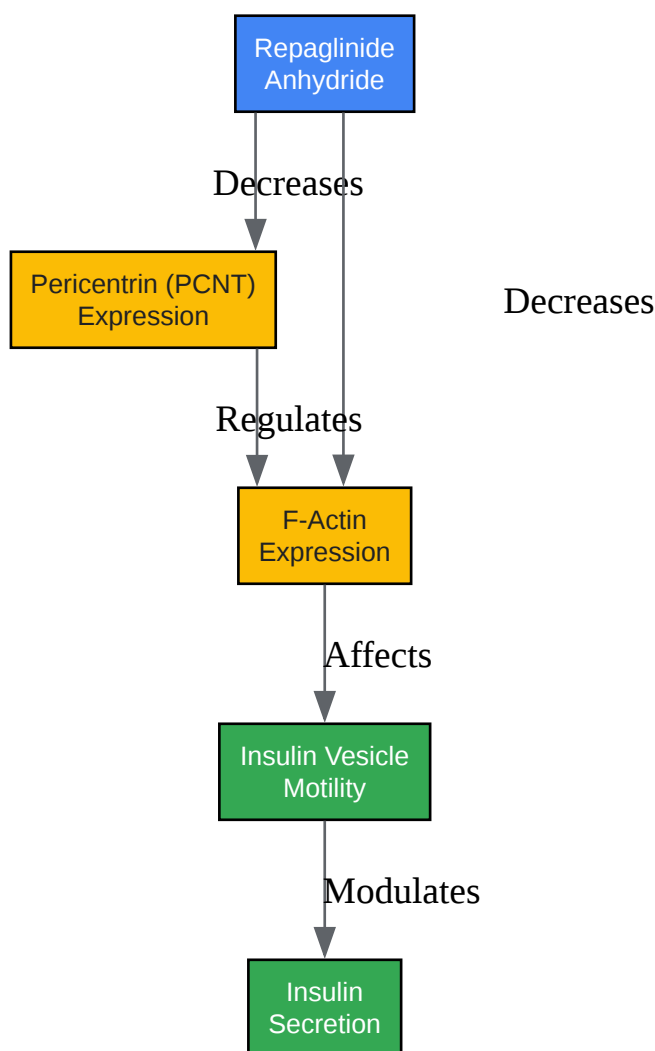
Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by **Repaglinide Anhydride**.



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Diagram 1: Primary signaling pathway of **Repaglinide Anhydride** in pancreatic β -cells.



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Diagram 2: Proposed involvement of the Pericentrin-F-Actin pathway in Repaglinide-mediated insulin secretion.

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the biological activity of **Repaglinide Anhydride**.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To measure the inhibitory effect of **Repaglinide Anhydride** on ATP-sensitive potassium (KATP) channels in pancreatic β -cells.

Materials:

- Pancreatic β -cell line (e.g., MIN-6, INS-1E) or isolated primary islets
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Extracellular solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES (pH 7.4 with NaOH)
- Intracellular (pipette) solution (in mM): 125 K-gluconate, 10 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 0.05 EGTA, 0.1 ATP (pH 7.2 with KOH)
- **Repaglinide Anhydride** stock solution (in DMSO) and serial dilutions

Procedure:

- Culture pancreatic β -cells on glass coverslips to sub-confluent density.
- Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with extracellular solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with intracellular solution.
- Approach a single, healthy-looking β -cell with the patch pipette and form a gigaohm seal (>1 G Ω) by applying gentle suction.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at -70 mV.
- Record baseline KATP channel currents. These can be activated by perfusing the cell with an ATP-free intracellular solution or by using a low concentration of a KATP channel opener like diazoxide in the extracellular solution.

- Apply different concentrations of **Repaglinide Anhydride** to the extracellular solution via the perfusion system.
- Record the steady-state current at each concentration.
- Wash out the drug to observe reversibility.

Data Analysis:

- Measure the amplitude of the outward K⁺ current at each Repaglinide concentration.
- Normalize the current to the baseline current.
- Plot the normalized current as a function of the Repaglinide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Static Insulin Secretion Assay

Objective: To quantify the dose-dependent effect of **Repaglinide Anhydride** on insulin secretion from pancreatic β -cells.

Materials:

- Pancreatic β -cell line (e.g., MIN-6) or isolated islets
- 24-well culture plates
- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA, with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM) concentrations
- **Repaglinide Anhydride** stock solution and serial dilutions
- Acid-ethanol solution (1.5% HCl in 70% ethanol) for cell lysis
- Insulin ELISA or RIA kit

Procedure:

- Seed β -cells into 24-well plates and culture until they reach approximately 80-90% confluency.
- Wash the cells twice with a glucose-free KRBH buffer.
- Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.
- Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing low or high glucose and varying concentrations of **Repaglinide Anhydride** (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
- Incubate for 1-2 hours at 37°C.
- Collect the supernatant (containing secreted insulin) and store at -20°C until analysis.
- To measure total insulin content, lyse the cells in each well with acid-ethanol solution and collect the lysate.
- Quantify the insulin concentration in the supernatant and cell lysates using an insulin ELISA or RIA kit.

Data Analysis:

- Calculate the amount of insulin secreted as a percentage of the total insulin content.
- Plot the percentage of insulin secretion against the Repaglinide concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Dynamic Insulin Secretion (Perifusion) Assay

Objective: To study the kinetics of **Repaglinide Anhydride**-induced insulin secretion from pancreatic islets.

Materials:

- Isolated pancreatic islets

- Perfusion system with chambers, pump, and fraction collector
- KRBH buffer with low and high glucose concentrations
- **Repaglinide Anhydride** solution
- Insulin ELISA or RIA kit

Procedure:

- Place a group of size-matched islets (e.g., 100-200) into each chamber of the perfusion system.
- Perfuse the islets with KRBH buffer containing low glucose at a constant flow rate (e.g., 100 $\mu\text{L}/\text{min}$) at 37°C for a stabilization period (e.g., 60 minutes).
- Collect fractions of the perfusate at regular intervals (e.g., every 1-2 minutes).
- Switch the perfusion solution to one containing a stimulatory concentration of glucose and/or **Repaglinide Anhydride**.
- Continue collecting fractions throughout the stimulation period.
- Switch back to the low glucose buffer to observe the return to baseline secretion.
- At the end of the experiment, retrieve the islets to determine total insulin content.
- Measure the insulin concentration in each collected fraction using an insulin ELISA or RIA kit.

Data Analysis:

- Plot the insulin secretion rate (ng/islet/min) over time.
- Analyze the characteristics of the secretion profile, including the first and second phases of insulin release, in response to Repaglinide.

Cell Viability Assay (WST-1 Assay)

Objective: To assess the effect of **Repaglinide Anhydride** on the viability of pancreatic β -cells.

Materials:

- Pancreatic β -cell line (e.g., MIN-6)
- 96-well culture plates
- Complete culture medium
- **Repaglinide Anhydride** stock solution and serial dilutions
- WST-1 reagent
- Microplate reader

Procedure:

- Seed β -cells into a 96-well plate at a density of approximately 1×10^4 cells/well and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of **Repaglinide Anhydride**. Include untreated control wells.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
- Add 10 μ L of WST-1 reagent to each well.
- Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

- Subtract the background absorbance (from wells with medium and WST-1 but no cells).
- Express the viability of treated cells as a percentage of the viability of untreated control cells.
- Plot cell viability against the concentration of **Repaglinide Anhydride**.

Conclusion

Repaglinide Anhydride is a potent insulin secretagogue that acts directly on pancreatic β -cells. Its primary mechanism of action is the inhibition of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis. The in-vitro activity of Repaglinide can be quantitatively assessed using a variety of techniques, including patch-clamp electrophysiology, insulin secretion assays, and cell viability assays. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development. Further investigation into the role of the pericentrin-F-actin pathway may provide additional insights into the nuanced effects of Repaglinide on insulin secretion.

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